![molecular formula C11H26N2OSi B12632237 N,N,1,1-Tetramethyl-1-[3-(morpholin-4-yl)propyl]silanamine CAS No. 921203-65-8](/img/structure/B12632237.png)
N,N,1,1-Tetramethyl-1-[3-(morpholin-4-yl)propyl]silanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,1,1-Tetramethyl-1-[3-(morpholin-4-yl)propyl]silanamine: is a chemical compound known for its unique structure and properties It is a silanamine derivative, which means it contains a silicon-nitrogen bond
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N,1,1-Tetramethyl-1-[3-(morpholin-4-yl)propyl]silanamine typically involves the reaction of a silane precursor with a morpholine derivative. The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained. For example, one common method involves the reaction of tetramethylsilane with 3-(morpholin-4-yl)propylamine under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and quality.
Chemical Reactions Analysis
Types of Reactions: N,N,1,1-Tetramethyl-1-[3-(morpholin-4-yl)propyl]silanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can be reduced to form silane derivatives.
Substitution: The silicon-nitrogen bond can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce silane derivatives .
Scientific Research Applications
Chemistry: In chemistry, N,N,1,1-Tetramethyl-1-[3-(morpholin-4-yl)propyl]silanamine is used as a precursor for the synthesis of other silicon-containing compounds. It is also studied for its potential as a catalyst in various chemical reactions.
Biology: In biological research, this compound is investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various biomolecules.
Medicine: In medicine, this compound is explored for its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: In industrial applications, this compound is used in the production of advanced materials, such as silicone-based polymers and coatings .
Mechanism of Action
The mechanism of action of N,N,1,1-Tetramethyl-1-[3-(morpholin-4-yl)propyl]silanamine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with cellular membranes and proteins, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
N,N-Diethyl-1,3-propanediamine: This compound has a similar structure but with diethyl groups instead of tetramethyl groups.
N,N’-Bis(trimethylsilyl)carbodiimide: Another silicon-containing compound with different functional groups.
Uniqueness: N,N,1,1-Tetramethyl-1-[3-(morpholin-4-yl)propyl]silanamine is unique due to its specific combination of silicon and morpholine moieties, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
921203-65-8 |
|---|---|
Molecular Formula |
C11H26N2OSi |
Molecular Weight |
230.42 g/mol |
IUPAC Name |
N-[dimethyl(3-morpholin-4-ylpropyl)silyl]-N-methylmethanamine |
InChI |
InChI=1S/C11H26N2OSi/c1-12(2)15(3,4)11-5-6-13-7-9-14-10-8-13/h5-11H2,1-4H3 |
InChI Key |
VZCTXGWFTVVWFR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)[Si](C)(C)CCCN1CCOCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


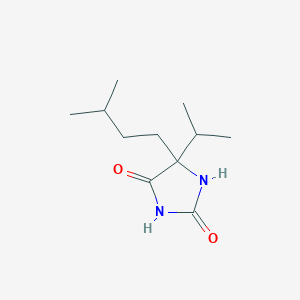
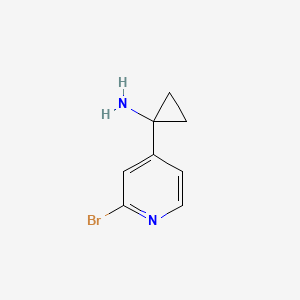

![(7R,8AS)-7-fluorooctahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B12632170.png)
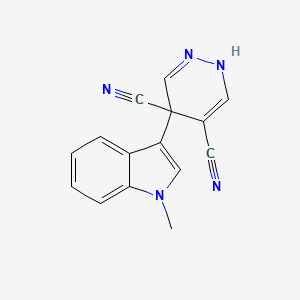
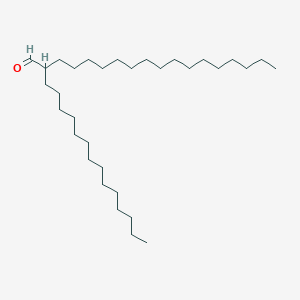
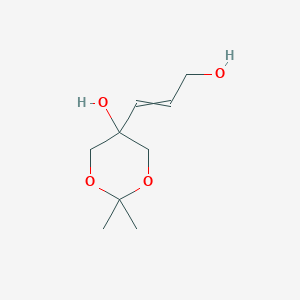
![7-Oxa-3-azabicyclo[4.1.0]heptan-2-one](/img/structure/B12632189.png)
![N-[2-(1-Acetamidocyclopropyl)-1-phenylethyl]acetamide](/img/structure/B12632190.png)

![N-Cyclohexyl-N'-[2-(3-nitrophenyl)prop-2-en-1-yl]urea](/img/structure/B12632210.png)
![methyl 8-chloro-4-(1H-indol-4-yl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12632216.png)
![3-[1-(4-Chloro-2-fluoro-3-phenoxyphenyl)propylamino]butanamide](/img/structure/B12632221.png)
![N',N'-dimethyl-N-(8-piperidin-1-yl-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)propane-1,3-diamine](/img/structure/B12632228.png)
